

# 2-Amino-4-bromo-5-chlorobenzoic acid

## molecular structure

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### Compound of Interest

Compound Name: 2-Amino-4-bromo-5-chlorobenzoic acid

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An In-depth Technical Guide to the Molecular Structure of **2-Amino-4-bromo-5-chlorobenzoic Acid**

## Authored by: A Senior Application Scientist

### Introduction

**2-Amino-4-bromo-5-chlorobenzoic acid**, a halogenated aromatic compound, stands as a pivotal intermediate in the landscape of modern chemical synthesis. Its unique molecular architecture, featuring a strategically substituted benzene ring, makes it a highly versatile building block for creating complex molecules. This guide offers a comprehensive exploration of its molecular structure, physicochemical properties, and spectroscopic signature. For researchers, scientists, and drug development professionals, a deep understanding of this molecule's structure is paramount, as it directly dictates its reactivity and suitability for applications in pharmaceuticals, agrochemicals, and materials science. The compound's multifaceted nature, with its amino, carboxylic acid, and dual halogen substituents, provides multiple reaction pathways for constructing sophisticated molecular frameworks.

## Molecular Identity and Physicochemical Profile

The foundational step in utilizing any chemical compound is to confirm its identity and understand its basic physical properties. These parameters are critical for reaction planning, purification, and safe handling.

### 1.1. Chemical Identifiers

- IUPAC Name: **2-Amino-4-bromo-5-chlorobenzoic acid**
- CAS Number: 150812-32-1[1][2][3][4][5]
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>BrClNO<sub>2</sub>[1][2][5][6]
- Synonyms: 4-Bromo-5-chloroanthranilic acid

### 1.2. Physicochemical Properties

The properties summarized below provide essential data for laboratory use, from determining appropriate solvents to setting reaction temperatures.

Property	Value	Source(s)
Molecular Weight	250.48 g/mol	[1][5]
Appearance	Tan or off-white solid/powder	[5]
Boiling Point	~385.7 °C (Predicted)	[1][5]
Melting Point	187.1 °C (Predicted)	[1]
Solubility	Soluble in methanol	[5]

### 1.3. Molecular Structure Visualization

The spatial arrangement of atoms and functional groups is the ultimate determinant of a molecule's chemical behavior. The diagram below illustrates the substitution pattern on the benzoic acid core.

Caption: 2D structure of **2-Amino-4-bromo-5-chlorobenzoic acid**.

## Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide irrefutable evidence for the molecular structure. The following sections detail the expected spectral characteristics, which serve as a benchmark for

researchers verifying the identity and purity of this compound.

## 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.

- $^1\text{H}$  NMR (Proton NMR): The proton NMR spectrum will reveal the electronic environment of the hydrogen atoms.
  - Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). These will appear as singlets, as they have no adjacent protons to couple with. The differing electronic effects of the adjacent substituents will cause them to have unique chemical shifts.
  - Amino Protons ( $-\text{NH}_2$ ): A broad singlet corresponding to the two amine protons. The chemical shift can vary depending on the solvent and concentration.
  - Carboxylic Acid Proton ( $-\text{COOH}$ ): A very broad singlet, often far downfield ( $>10$  ppm), corresponding to the acidic proton. This signal can also be variable and may exchange with deuterium in solvents like  $\text{DMSO}-d_6$ .
- $^{13}\text{C}$  NMR (Carbon-13 NMR): The  $^{13}\text{C}$  NMR spectrum indicates the number of unique carbon environments.
  - Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, as each is in a unique electronic environment due to the unsymmetrical substitution pattern.
  - Carboxyl Carbon ( $-\text{COOH}$ ): One signal in the downfield region (typically 165-185 ppm), characteristic of a carboxylic acid carbon.

## 2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of their bonds.

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )
**Amino (-NH <sub>2</sub> ) **	N-H Stretch	3300 - 3500 (two bands)
Carboxylic Acid (-COOH)	O-H Stretch	2500 - 3300 (very broad)
Carboxylic Acid (-COOH)	C=O Stretch	1680 - 1720
Aromatic Ring	C=C Stretch	1450 - 1600
Haloalkane	C-Cl Stretch	600 - 800
Haloalkane	C-Br Stretch	500 - 600

### 2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

- Molecular Ion Peak (M<sup>+</sup>):** The mass spectrum will show a complex molecular ion cluster due to the presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in an ~1:1 ratio) and chlorine (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in an ~3:1 ratio). This results in a characteristic pattern of peaks (M, M+2, M+4, M+6), which is a definitive signature for a compound containing one bromine and one chlorine atom. The most abundant peak will correspond to the nominal mass of 250 amu.

## Synthesis, Reactivity, and Applications

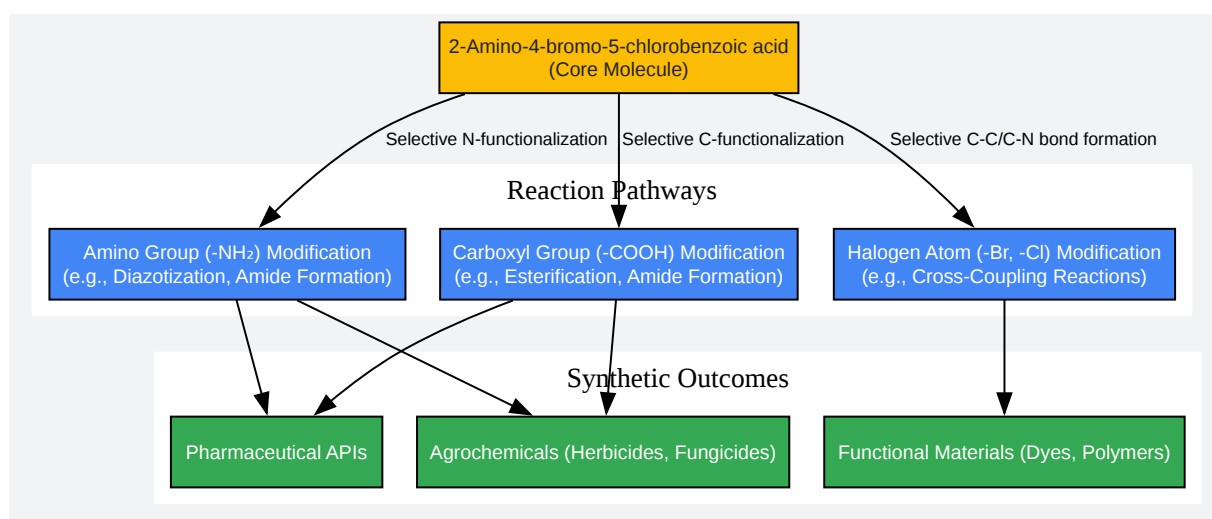
The structure of **2-Amino-4-bromo-5-chlorobenzoic acid** directly enables its role as a versatile synthetic intermediate.

### 3.1. General Synthetic Approach

While various specific synthetic routes exist, a common strategy involves the halogenation of a substituted anthranilic acid precursor. The precise control of reaction conditions is crucial to achieve the desired regioselectivity of the bromine and chlorine atoms.

### 3.2. Reactivity Profile and Logical Workflows

The molecule's utility stems from the differential reactivity of its functional groups, allowing for selective chemical modifications. This workflow is central to its application in multi-step syntheses.



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Caption: Logical workflow of synthetic applications.

### 3.3. Key Applications

- **Pharmaceuticals:** It serves as a precursor for various Active Pharmaceutical Ingredients (APIs). The ability to selectively modify its functional groups is fundamental to building the complex molecular architectures of many therapeutic agents.
- **Agrochemicals:** The compound is a valuable intermediate for developing novel crop protection agents like herbicides, insecticides, and fungicides.
- **Materials Science:** Its rigid aromatic core and reactive sites can be incorporated into polymers, dyes, and other functional materials to tune electronic or optical properties.

## Safety and Handling

Scientific integrity demands a commitment to safety. Proper handling of this compound is essential to mitigate risks in a laboratory setting.

#### 4.1. Hazard Identification

Based on aggregated GHS information, this compound presents several hazards:

- H318: Causes serious eye damage.[1]
- H302: Harmful if swallowed.[1]
- May cause skin and respiratory irritation.[7][8]

#### 4.2. Recommended Handling Protocols

A self-validating safety system should always be in place when handling this chemical.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.[4][9]
  - Hand Protection: Wear suitable chemical-resistant gloves.[4][9]
  - Body Protection: Wear a laboratory coat.[4]
- Handling Procedures: Avoid breathing dust.[8] Wash hands thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.[8]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

## Conclusion

**2-Amino-4-bromo-5-chlorobenzoic acid** is more than a simple chemical; it is a testament to the power of structural chemistry. Its carefully arranged functional groups—an amine, a carboxylic acid, a bromine, and a chlorine on an aromatic scaffold—create a molecule of

immense synthetic potential. For the drug development professional, it is a key to novel therapeutics. For the materials scientist, it is a foundation for innovative materials. This guide has provided a detailed technical overview of its structure, a cornerstone for its safe and effective application in advancing scientific research.

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